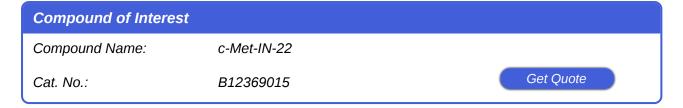


c-Met-IN-22: Application Notes and Protocols for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-22, also identified as compound 51am, is a potent and orally active inhibitor of the c-Met receptor tyrosine kinase with an IC50 of 2.54 nM.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic development. These application notes provide a summary of the available preclinical data for **c-Met-IN-22** and a detailed, suggested protocol for conducting mouse xenograft studies to evaluate its in vivo efficacy.

Disclaimer: To date, no mouse xenograft efficacy studies for **c-Met-IN-22** have been published in the public domain. The following protocol is a recommended approach based on the available pharmacokinetic data and established methodologies for similar compounds.

Preclinical Data Summary

While in vivo efficacy data is not yet available, in vitro and pharmacokinetic studies have been conducted for **c-Met-IN-22**.

In Vitro Antiproliferative Activity

c-Met-IN-22 has demonstrated antiproliferative activity against a panel of human cancer cell lines.



Cell Line	Cancer Type	IC50 (μM)
MKN-45	Gastric Cancer	0.092
A-549	Lung Cancer	0.83
HT-29	Colon Cancer	0.68
MDA-MB-231	Breast Cancer	3.94
HUVEC	Normal Endothelial	2.54
FHC	Normal Colon	8.63

Data sourced from MedChemExpress and Nan et al. (2023).[1][2]

Pharmacokinetic Profile in Mice

Pharmacokinetic studies in BALB/c mice have demonstrated good oral bioavailability of **c-Met-IN-22**.[1][2]

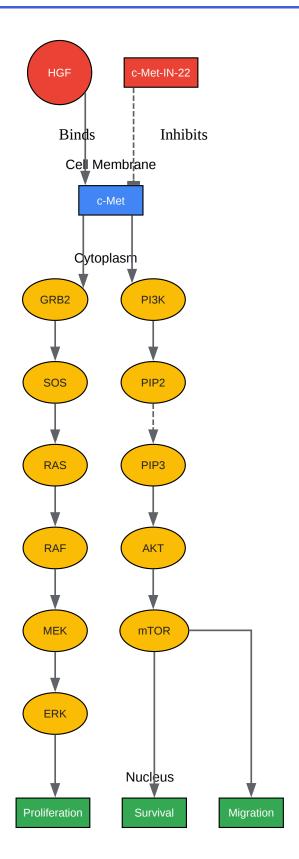
Parameter	Intravenous (1.5 mg/kg)	Oral (10 mg/kg)
T½ (h)	3.2	5.6
Clearance (L/h·kg)	0.87	-
Oral Bioavailability (F)	-	69%

Data sourced from MedChemExpress and Nan et al. (2023).[1][2]

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling pathways that promote cell proliferation, survival, migration, and invasion. Key pathways include the RAS/MAPK and PI3K/AKT cascades.





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Caption: The c-Met signaling pathway and the inhibitory action of **c-Met-IN-22**.



Suggested Protocol: Mouse Xenograft Study

This protocol outlines a suggested methodology for evaluating the in vivo antitumor efficacy of **c-Met-IN-22** using a human gastric cancer xenograft model.

Experimental Workflow



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Caption: Experimental workflow for a mouse xenograft study of **c-Met-IN-22**.

Materials

Compound: c-Met-IN-22

• Cell Line: MKN-45 (human gastric carcinoma)

• Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old

Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

· Anesthesia: Isoflurane or equivalent

Surgical and Dosing Equipment: Sterile syringes, needles, gavage needles, calipers.

Methods

- Cell Culture and Tumor Implantation:
 - MKN-45 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.



- \circ Cells are harvested during the exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁶ cells/100 μ L.
- \circ Each mouse is subcutaneously injected with 100 μL of the cell suspension into the right flank.
- Tumor Growth Monitoring and Randomization:
 - Tumor growth is monitored three times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
 - When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n = 8-10 mice per group).
- Drug Preparation and Administration:
 - **c-Met-IN-22** is formulated as a suspension in 0.5% CMC.
 - Suggested Dosage: Based on the pharmacokinetic data, a starting dose of 10-25 mg/kg administered orally (p.o.) once daily (q.d.) is recommended. Dose-response studies may be necessary to determine the optimal therapeutic dose.
 - The control group receives an equivalent volume of the vehicle.
 - Treatment is continued for a predefined period, typically 14-21 days.
- Endpoint Analysis:
 - Animal body weight and tumor volume are measured three times per week throughout the study.
 - The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity (e.g., >20% body weight loss, significant changes in behavior) are observed.
 - At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting).



Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

c-Met-IN-22 is a promising c-Met inhibitor with favorable oral bioavailability. The provided protocol offers a robust framework for initiating in vivo efficacy studies to further characterize its potential as a cancer therapeutic. Careful dose optimization and tolerability assessments will be critical next steps in its preclinical development.

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